Cas no 2171249-61-7 (2-{3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidophenoxy}acetic acid)

2-{3-(2S)-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)propanamidophenoxy}acetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a phenoxyacetic acid backbone and an Fmoc-protected (2S)-2-aminopropanamide group, ensuring compatibility with solid-phase peptide synthesis (SPPS) protocols. The compound offers precise stereochemical control due to the chiral center at the 2-position, while the Fmoc group provides orthogonal protection for efficient deprotection under mild basic conditions. The phenoxyacetic acid moiety enhances solubility in common organic solvents, facilitating coupling reactions. This derivative is particularly useful for introducing tailored functional groups into peptide sequences, making it valuable for medicinal chemistry and bioconjugation research. Its high purity and stability further support reproducible results in complex synthetic workflows.
2-{3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidophenoxy}acetic acid structure
2171249-61-7 structure
Product name:2-{3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidophenoxy}acetic acid
CAS No:2171249-61-7
MF:C26H24N2O6
Molecular Weight:460.478567123413
CID:6475243
PubChem ID:165811694

2-{3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidophenoxy}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-{3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidophenoxy}acetic acid
    • 2171249-61-7
    • EN300-1506028
    • 2-{3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]phenoxy}acetic acid
    • インチ: 1S/C26H24N2O6/c1-16(25(31)28-17-7-6-8-18(13-17)33-15-24(29)30)27-26(32)34-14-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,16,23H,14-15H2,1H3,(H,27,32)(H,28,31)(H,29,30)/t16-/m0/s1
    • InChIKey: NEYDDWSXYYIXMA-INIZCTEOSA-N
    • SMILES: O(C(N[C@H](C(NC1C=CC=C(C=1)OCC(=O)O)=O)C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • 精确分子量: 460.16343649g/mol
  • 同位素质量: 460.16343649g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 6
  • 重原子数量: 34
  • 回転可能化学結合数: 9
  • 複雑さ: 708
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.9
  • トポロジー分子極性表面積: 114Ų

2-{3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidophenoxy}acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1506028-10000mg
2-{3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]phenoxy}acetic acid
2171249-61-7
10000mg
$3315.0 2023-09-27
Enamine
EN300-1506028-5000mg
2-{3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]phenoxy}acetic acid
2171249-61-7
5000mg
$2235.0 2023-09-27
Enamine
EN300-1506028-1.0g
2-{3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]phenoxy}acetic acid
2171249-61-7
1g
$0.0 2023-06-05
Enamine
EN300-1506028-250mg
2-{3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]phenoxy}acetic acid
2171249-61-7
250mg
$708.0 2023-09-27
Enamine
EN300-1506028-2500mg
2-{3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]phenoxy}acetic acid
2171249-61-7
2500mg
$1509.0 2023-09-27
Enamine
EN300-1506028-100mg
2-{3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]phenoxy}acetic acid
2171249-61-7
100mg
$678.0 2023-09-27
Enamine
EN300-1506028-50mg
2-{3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]phenoxy}acetic acid
2171249-61-7
50mg
$647.0 2023-09-27
Enamine
EN300-1506028-1000mg
2-{3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]phenoxy}acetic acid
2171249-61-7
1000mg
$770.0 2023-09-27
Enamine
EN300-1506028-500mg
2-{3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]phenoxy}acetic acid
2171249-61-7
500mg
$739.0 2023-09-27

2-{3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidophenoxy}acetic acid 関連文献

2-{3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidophenoxy}acetic acidに関する追加情報

2-{3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidophenoxy}acetic Acid

The compound 2-{3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidophenoxy}acetic acid (CAS No. 2171249-61-7) is a highly specialized organic molecule with significant applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a propanamide moiety, and a phenoxyacetic acid backbone. The Fmoc group is a well-known protecting group in peptide synthesis, playing a crucial role in controlling the reactivity of amino groups during chemical reactions.

Recent studies have highlighted the importance of this compound in the development of novel bioactive molecules. For instance, researchers have explored its potential as a precursor for peptide-based drugs, where the Fmoc group is strategically used to regulate the synthesis process. The phenoxyacetic acid moiety has been shown to exhibit interesting pharmacological properties, including anti-inflammatory and antioxidant activities. These findings underscore the versatility of this compound in drug discovery and development.

In addition to its role in pharmaceuticals, this compound has also gained attention in agrochemical research. The propanamide component has been linked to enhanced bioavailability and stability in agricultural formulations. Scientists are investigating its potential as a building block for herbicides and fungicides, where its unique structure could offer improved efficacy and reduced environmental impact.

The synthesis of 2-{3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidophenoxy}acetic acid involves a multi-step process that combines advanced organic chemistry techniques. Key steps include the selective protection of amino groups using the Fmoc group, followed by precise coupling reactions to assemble the phenoxyacetic acid backbone. The stereochemistry at the propanamide center (denoted by the (2S) configuration) is critical for determining the compound's biological activity, as it influences molecular recognition and binding affinity.

Emerging research has also focused on the computational modeling of this compound to predict its interactions with biological targets. Molecular docking studies have revealed that the phenoxyacetic acid moiety can interact with key residues in enzyme active sites, suggesting potential applications in enzyme inhibition. Furthermore, quantum chemical calculations have provided insights into the electronic properties of the molecule, which are essential for understanding its reactivity and stability.

In conclusion, 2-{3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidophenoxy}acetic acid (CAS No. 2171249-61-7) is a versatile and intriguing compound with wide-ranging applications across multiple scientific disciplines. Its unique structure, combined with cutting-edge research findings, positions it as a valuable tool in modern chemical innovation.

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